

# Spectroscopic Analysis of 2-Amino-5-bromophenol Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-bromophenol  
hydrochloride

Cat. No.: B1505894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-bromophenol hydrochloride**, a key intermediate in pharmaceutical and fine chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and utilizes visualizations to clarify analytical workflows.

## Spectroscopic Data Summary

While experimental spectroscopic data for the hydrochloride salt of 2-Amino-5-bromophenol is not readily available in the public domain, data for the free base, 2-Amino-5-bromophenol, provides a strong foundation for understanding its chemical structure. The following tables summarize the available experimental data for the free base and provide predicted values where experimental data is unavailable.

**Note on the Hydrochloride Salt:** The protonation of the amino group to form the hydrochloride salt will induce notable changes in the spectroscopic data. In the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, the electron-withdrawing effect of the ammonium group ( $-\text{NH}_3^+$ ) will cause downfield shifts for the aromatic protons and carbons, particularly those ortho and para to the amino group. In the IR spectrum, the N-H stretching vibrations of the ammonium salt will appear as a broad band at lower wavenumbers (typically  $2800\text{--}3200\text{ cm}^{-1}$ ) compared to the free amine.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Data for 2-Amino-5-bromophenol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.08	bs	-	Ar-H
6.82	d	2	Ar-H
6.78	dd	8.2	Ar-H
6.56	d	8	Ar-H
4.03	bs	-	-NH <sub>2</sub>

Solvent: CD<sub>3</sub>CN, Spectrometer Frequency: 500 MHz

Table 2: Predicted  $^{13}\text{C}$  NMR Data for 2-Amino-5-bromophenol

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
147-152	C-OH
135-140	C-NH <sub>2</sub>
120-125	C-Br
115-120	Ar-CH
110-115	Ar-CH
105-110	Ar-CH

## Infrared (IR) Spectroscopy Data

Table 3: IR Peak List for 2-Amino-5-bromophenol

Wavenumber (cm <sup>-1</sup> )	Assignment
3496 (wide)	O-H stretch
3377	N-H stretch (asymmetric)
3298	N-H stretch (symmetric)
1598	Aromatic C=C stretch
1502	Aromatic C=C stretch
1431	C-H in-plane bend
1269	C-O stretch (phenol)
1210	C-N stretch (aromatic amine)
916	C-H out-of-plane bend
877	C-H out-of-plane bend

Sample Preparation: KBr pellet

## Mass Spectrometry (MS) Data

While a full mass spectrum for 2-Amino-5-bromophenol is not available, low-resolution electrospray ionization mass spectrometry (LRESIMS) data has been reported for the protonated molecule.

Table 4: Mass Spectrometry Data for 2-Amino-5-bromophenol

m/z	Ion
188/190	[M+H] <sup>+</sup>

The presence of two peaks with a mass difference of 2 and an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes).

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

- **2-Amino-5-bromophenol hydrochloride**
- Deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ )
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Amino-5-bromophenol hydrochloride** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Locking and Shimming:** The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.

- Acquisition of  $^1\text{H}$  Spectrum:
  - A standard one-pulse experiment is typically used.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Acquisition of  $^{13}\text{C}$  Spectrum:
  - A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon.
  - The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-160 ppm).
  - A larger number of scans (e.g., 1024 or more) is generally required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

- **2-Amino-5-bromophenol hydrochloride**
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle

- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
  - Thoroughly dry the KBr powder to remove any moisture.
  - In an agate mortar, grind a small amount (1-2 mg) of **2-Amino-5-bromophenol hydrochloride** with approximately 100-200 mg of dry KBr.
  - Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
- Data Acquisition:
  - Typically, spectra are collected over the mid-IR range (4000-400 cm<sup>-1</sup>).
  - A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

- **2-Amino-5-bromophenol hydrochloride**

- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Amino-5-bromophenol hydrochloride** (e.g., 1-10 µg/mL) in a suitable solvent.
- Infusion: The sample solution is introduced into the mass spectrometer'
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-5-bromophenol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505894#spectroscopic-data-for-2-amino-5-bromophenol-hydrochloride-nmr-ir-ms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

